3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one
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Overview
Description
3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one is a complex organic compound that features an indole moiety, a benzyloxy group, and an oxazolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base . The final step involves the formation of the oxazolanone ring through a cyclization reaction, often using a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one can undergo various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Benzyl chloride, suitable base
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Indoline derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The benzyloxy group may enhance the compound’s binding affinity and specificity . The oxazolanone ring can contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Benzyloxy Compounds: Benzyl alcohol and benzyl chloride, which feature the benzyloxy group.
Oxazolanone Compounds: Various oxazolidinones used in medicinal chemistry.
Uniqueness
3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-16-19(12-13-26-22(27)30-23(2,3)24(26,4)28)20-14-18(10-11-21(20)25-16)29-15-17-8-6-5-7-9-17/h5-11,14,25,28H,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKQOXCTOXDLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN4C(=O)OC(C4(C)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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